![molecular formula C17H27NO4S B5692222 (3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5692222.png)
(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol is a chemical compound with a molecular formula C18H29NO4S. It is commonly known as EMD 57033 and is used in scientific research applications.
Mecanismo De Acción
The mechanism of action of (3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol involves its binding to the dopamine D1-like receptor subtype. This binding blocks the activity of dopamine at the receptor, thereby reducing the rewarding effects of drugs of abuse. It also affects the release of dopamine in the brain, which can have implications for the treatment of Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol are primarily related to its effects on the dopamine system in the brain. It has been shown to reduce the release of dopamine in the brain, which can have implications for the treatment of Parkinson's disease and schizophrenia. It also reduces the rewarding effects of drugs of abuse, which can have implications for the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol in lab experiments include its selectivity for the dopamine D1-like receptor subtype and its ability to reduce the rewarding effects of drugs of abuse. However, its limitations include its potential for off-target effects and its limited efficacy in certain applications.
Direcciones Futuras
For the use of (3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol in scientific research include its further investigation for its potential as a treatment for Parkinson's disease and schizophrenia. It may also be investigated for its potential as a treatment for addiction and other psychiatric disorders. Additionally, further research may be conducted to improve its selectivity and efficacy in lab experiments.
Métodos De Síntesis
The synthesis of (3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol involves the reaction of 4-ethylbenzenesulfonyl chloride with 3-methyl-4-piperidone in the presence of a base such as sodium hydroxide. The resulting product is then treated with 2-methoxyethylamine to yield (3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol.
Aplicaciones Científicas De Investigación
(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol is used in scientific research applications as a selective antagonist of the dopamine D1-like receptor subtype. It has been shown to be effective in reducing the rewarding effects of drugs of abuse such as cocaine and amphetamine. It has also been investigated for its potential as a treatment for Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
(3R,4R)-1-(4-ethylphenyl)sulfonyl-4-(2-methoxyethyl)-3-methylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4S/c1-4-15-5-7-16(8-6-15)23(20,21)18-11-9-17(19,10-12-22-3)14(2)13-18/h5-8,14,19H,4,9-13H2,1-3H3/t14-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGMPAWPIPDFSB-RHSMWYFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(C(C2)C)(CCOC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CC[C@]([C@@H](C2)C)(CCOC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.